Cas no 33545-98-1 (tert-Butyl (4-aminobutyl)carbamate hydrochloride)
tert-Butyl (4-aminobutyl)carbamate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (4-aminobutyl)carbamate hydrochloride
- BOC-1,4-Diaminobutane Hydrochloride
- Boc-DAB*HCl
- Carbamicacid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)
- N-1-Boc-1,4-diaminobutane · HCl
- N-1-Boc-1004-diaminobutane·HCl
- N-Boc-1,4-Diaminobutane Hydrochloride
- tert-butyl N-(4-aminobutyl)carbamate,hydrochloride
- Mono-Boc-1,4-butanediamine hydrochloride
- N-(4-aminobutyl)carbaminsaeure-(tert-butyl)ester-hydrochlorid
- N-1-Boc-1,4-diaminobutane
- N-1-Boc-1,4-diaminobutane hydrochloride
- N-Boc-1,4-diaminobutane.HCl
- DTXSID60660907
- TERT-BUTYL (4-AMINOBUTYL)CARBAMATE HCL
- N-Boc-putrescine
- Boc-1,4-Diaminobutanehydrochloride
- Boc-NH-(CH2)4-NH2.HCl
- N-Boc-1,4-butanediamine Hydrochloride
- DS-12876
- N-t-Butyloxycarbonyl-1,4-diaminobutane hydrochloride
- tert-Butyl(4-aminobutyl)carbamatehydrochloride
- FT-0658195
- CS-W013055
- tert-butyl N-(4-aminobutyl)carbamate hydrochloride;tert-Butyl (4-aminobutyl)carbamate hydrochloride
- AKOS007930818
- BCP11290
- A821829
- TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE HYDROCHLORIDE
- SY031957
- n-boc-1,4-diaminobutane hcl
- Boc-1,4-diaminobutane hydrochloride, AldrichCPR
- SCHEMBL2121609
- 33545-98-1
- tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
- AMY18158
- C9H21ClN2O2
- MFCD02090802
- DB-068857
-
- MDL: MFCD02090802
- Inchi: 1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H
- InChI Key: GWPFSBFDCMJTSD-UHFFFAOYSA-N
- SMILES: Cl.O(C(NCCCCN)=O)C(C)(C)C
Computed Properties
- Exact Mass: 224.12900
- Monoisotopic Mass: 224.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 152
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Boiling Point: 292.9°C at 760 mmHg
- Flash Point: 130.9 °C
- PSA: 64.35000
- LogP: 3.14320
- Sensitiveness: Easily absorb moisture
tert-Butyl (4-aminobutyl)carbamate hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Sealed in dry,Room Temperature
tert-Butyl (4-aminobutyl)carbamate hydrochloride Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-Butyl (4-aminobutyl)carbamate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840753-1g |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | 95% | 1g |
¥80.10 | 2022-09-02 | |
| Fluorochem | 211219-1g |
Boc-1,4-Diaminobutane hydrochloride |
33545-98-1 | >97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 211219-5g |
Boc-1,4-Diaminobutane hydrochloride |
33545-98-1 | >97% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 211219-10g |
Boc-1,4-Diaminobutane hydrochloride |
33545-98-1 | >97% | 10g |
£82.00 | 2022-03-01 | |
| Fluorochem | 211219-25g |
Boc-1,4-Diaminobutane hydrochloride |
33545-98-1 | >97% | 25g |
£175.00 | 2022-03-01 | |
| ChemScence | CS-W013055-5g |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | >98.0% | 5g |
$48.0 | 2022-04-27 | |
| ChemScence | CS-W013055-10g |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | >98.0% | 10g |
$88.0 | 2022-04-27 | |
| ChemScence | CS-W013055-25g |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | >98.0% | 25g |
$174.0 | 2022-04-27 | |
| ChemScence | CS-W013055-100g |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | >98.0% | 100g |
$570.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840753-250mg |
tert-Butyl (4-aminobutyl)carbamate hydrochloride |
33545-98-1 | 95% | 250mg |
¥32.40 | 2022-09-02 |
tert-Butyl (4-aminobutyl)carbamate hydrochloride Suppliers
tert-Butyl (4-aminobutyl)carbamate hydrochloride Related Literature
-
Osamu Hayashida,Masaki Uchiyama Org. Biomol. Chem. 2008 6 3166
Additional information on tert-Butyl (4-aminobutyl)carbamate hydrochloride
Research Brief on tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS: 33545-98-1): Recent Advances and Applications
tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS: 33545-98-1) is a key intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and biotechnological industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, including protease inhibitors, peptide-based drugs, and targeted delivery systems. This research brief consolidates the latest findings on the compound, focusing on its synthetic applications, pharmacological potential, and emerging trends in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile building block for the synthesis of lysine-specific demethylase (LSD) inhibitors, which are promising candidates for cancer therapy. The research team utilized tert-Butyl (4-aminobutyl)carbamate hydrochloride to introduce a protected amine functionality, enabling efficient coupling with other pharmacophores. The resulting compounds exhibited potent inhibitory activity against LSD1, with IC50 values in the nanomolar range, underscoring the compound's utility in epigenetic drug discovery.
In the field of peptide therapeutics, a recent ACS Chemical Biology publication (2024) explored the use of this intermediate in the solid-phase synthesis of cell-penetrating peptides (CPPs). The Boc-protected amine group (tert-Butyl carbamate) facilitated selective deprotection and subsequent conjugation with fluorescent tags, enabling real-time tracking of peptide uptake in vitro. The study reported enhanced cellular permeability and stability of the modified peptides, suggesting potential applications in drug delivery systems for hard-to-transfect cells.
Advancements in analytical characterization techniques have also contributed to a deeper understanding of this compound's properties. A 2024 Analytical Chemistry paper detailed a novel LC-MS/MS method for quantifying tert-Butyl (4-aminobutyl)carbamate hydrochloride in complex biological matrices, achieving a detection limit of 0.1 ng/mL. This method has proven invaluable in pharmacokinetic studies of derivatives containing this moiety, particularly in assessing blood-brain barrier penetration - a critical factor in central nervous system drug development.
From a synthetic chemistry perspective, recent innovations have focused on greener production methods. A 2023 Green Chemistry article described a microwave-assisted synthesis protocol that reduced reaction times from 12 hours to 30 minutes while maintaining yields above 85%. This eco-friendly approach significantly decreased organic solvent usage by 70%, aligning with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
The safety profile of tert-Butyl (4-aminobutyl)carbamate hydrochloride has been further elucidated through recent toxicological studies. A comprehensive assessment published in Regulatory Toxicology and Pharmacology (2024) established an oral LD50 > 2000 mg/kg in rodent models, classifying it as Category 5 under the GHS system. These findings support its continued use as a relatively low-hazard intermediate in pharmaceutical synthesis.
Looking forward, patent filings in 2024 indicate growing interest in this compound's derivatives for neurodegenerative disease applications. Several provisional patents describe its incorporation into small molecules targeting tau protein aggregation in Alzheimer's disease, with preclinical data showing reduced fibril formation in transgenic mouse models. These developments position tert-Butyl (4-aminobutyl)carbamate hydrochloride as a valuable scaffold in CNS drug discovery pipelines.
In conclusion, recent research underscores the multifaceted utility of tert-Butyl (4-aminobutyl)carbamate hydrochloride (33545-98-1) across drug discovery and development. Its applications span from cancer epigenetics to neurodegenerative therapies, supported by advancements in synthetic methodologies and analytical characterization. As the pharmaceutical industry continues to explore targeted therapies and peptide-based drugs, this compound's role as a key synthetic intermediate appears poised for further expansion.
33545-98-1 (tert-Butyl (4-aminobutyl)carbamate hydrochloride) Related Products
- 51644-96-3(NH2-C5-NH-Boc)
- 51857-17-1(NH2-C6-NH-Boc)
- 88829-82-7(1-Boc-1,8-diaminooctane)
- 353505-01-8(Carbamic acid,[4-(formylamino)butyl]-, 1,1-dimethylethyl ester (9CI))
- 65915-94-8(N-BOC-1,6-Hexanediamine Hydrochloride)
- 99733-18-3(1-Boc-1,7-Diaminoheptane)
- 59255-58-2(Carbamic acid, butyl-, 1,1-dimethylethyl ester)
- 68076-36-8(NH2-C4-NH-Boc)
- 874831-66-0(tert-Butyl 4-(Methylamino)butylcarbamate)
- 109792-60-1(Boc-NH-C12-NH2)